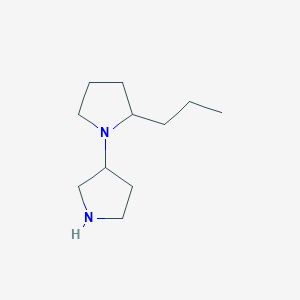
2-Propyl-1-pyrrolidin-3-ylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-1-pyrrolidin-3-ylpyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1-pyrrolidin-3-ylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor, such as a substituted piperidine, with appropriate reagents under controlled conditions. For example, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, typically involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out in a continuous tube- or tube bundle reactor, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propyl-1-pyrrolidin-3-ylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Substitution reactions, such as electrophilic iodination, can produce iodopyrroles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and electrophilic halogenating agents. For example, the oxidation of pyrrolidine derivatives can be achieved using specific oxidants and additives to selectively obtain pyrrolidin-2-ones or 3-iodopyrroles .
Major Products Formed: The major products formed from the reactions of this compound include pyrrolidin-2-ones and iodopyrroles, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Propyl-1-pyrrolidin-3-ylpyrrolidine has a wide range of scientific research applications. In medicinal chemistry, pyrrolidine derivatives are used to design novel biologically active compounds with target selectivity . These compounds can interact with various biological targets, making them valuable in drug discovery and development. Additionally, pyrrolidine-functionalized nucleoside analogs have been evaluated for their antiviral and anticancer activities .
Wirkmechanismus
The mechanism of action of 2-Propyl-1-pyrrolidin-3-ylpyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins . For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying the anticancer activity of pyrrolidine derivatives .
Vergleich Mit ähnlichen Verbindungen
2-Propyl-1-pyrrolidin-3-ylpyrrolidine can be compared with other similar compounds, such as pyrrolidin-2-ones and pyrrolidin-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications. Pyrrolidin-2-one derivatives, for example, exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, and anticancer properties .
List of Similar Compounds:- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizidine
- Prolinol
Eigenschaften
Molekularformel |
C11H22N2 |
|---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
2-propyl-1-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C11H22N2/c1-2-4-10-5-3-8-13(10)11-6-7-12-9-11/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
NGSOAYNHDIPGEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCCN1C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole](/img/structure/B13882147.png)
![6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)
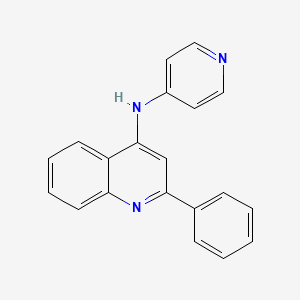
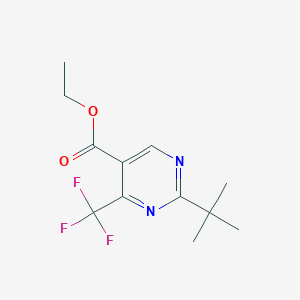
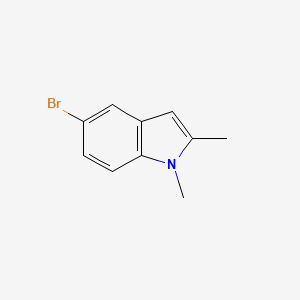
![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)
![6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13882184.png)

![4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13882206.png)
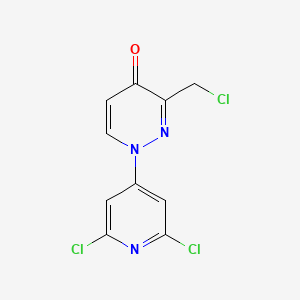

![1-[(2,4-Difluorophenyl)methyl]-3-methylpiperazine](/img/structure/B13882210.png)
![[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol](/img/structure/B13882213.png)
![1-[3-(bromomethyl)-2-methylphenyl]Piperidine](/img/structure/B13882219.png)
